Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate

Medicinal Chemistry Process Chemistry Analytical Chemistry

This pyrimidine-5-carboxylate derivative features a unique dual-reactivity profile: the 4-chloro group for nucleophilic aromatic substitution (SNAr) and the ethyl ester for hydrolysis or further derivatization. The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates electronic properties, making this scaffold ideal for PDE4 inhibitor programs (IC50 = 15 nM) and kinase modulator discovery (PKM2 EC50 = 18.3 µM). Its measured LogD7.4 of 2.6 ensures drug-like properties. The well-defined melting point (36-37°C) and proven high-yielding SNAr routes (>80%) simplify handling and scale-up for CMOs.

Molecular Formula C8H6ClF3N2O2
Molecular Weight 254.59 g/mol
CAS No. 720-01-4
Cat. No. B1586305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
CAS720-01-4
Molecular FormulaC8H6ClF3N2O2
Molecular Weight254.59 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F
InChIInChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(8(10,11)12)14-5(4)9/h3H,2H2,1H3
InChIKeyDSULCDCBENGHAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4): Strategic Procurement of a Dual-Reactive Pyrimidine Scaffold


Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4) is a pyrimidine-5-carboxylate derivative characterized by a chlorine atom at the 4-position, a trifluoromethyl group at the 2-position, and an ethyl ester at the 5-position . This specific substitution pattern creates a unique dual-reactivity profile: the 4-chloro group is susceptible to nucleophilic aromatic substitution (SNAr), while the ethyl ester can be hydrolyzed to the carboxylic acid or converted to other derivatives . The electron-withdrawing trifluoromethyl group enhances metabolic stability and modulates the electronic properties of the pyrimidine ring, making this compound a valuable building block in medicinal chemistry and agrochemical research .

Why Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate Cannot Be Replaced by a Generic In-Class Analog


The substitution pattern of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate dictates a specific cascade of reactivity and physicochemical properties that are not interchangeable with close analogs . The absence of the 4-chloro group (e.g., in ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate) removes the critical SNAr handle, limiting diversification. Replacing the ethyl ester with a methyl ester or carboxylic acid alters solubility, stability, and subsequent reaction profiles, while moving the trifluoromethyl group changes electronic distribution and biological target engagement. The quantitative evidence below demonstrates that these seemingly minor structural variations translate into measurable differences in physicochemical parameters and biological activity, directly impacting synthesis efficiency, lead optimization, and final product performance. Generic substitution without verifying these key metrics introduces significant risk to project timelines and outcomes.

Quantifiable Differentiation of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate vs. Key Analogs


Melting Point and Physical State Differentiation: Facilitating Handling and Purity

The target compound exhibits a low melting point of 36-37°C, classifying it as a low-melting solid, whereas the direct comparator ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate has a significantly higher melting point of 65°C . This difference of approximately 28-29°C in melting point is directly attributable to the presence of the 4-chloro substituent, which disrupts crystal packing and lowers the lattice energy. The lower melting point of the target compound facilitates easier handling, dissolution, and weighing, and it can also indicate higher purity due to the sharp melting range. This property is critical for accurate formulation in high-throughput screening and for simplifying purification steps in scale-up synthesis.

Medicinal Chemistry Process Chemistry Analytical Chemistry

Lipophilicity Enhancement for Improved Membrane Permeability and PK Profile

The target compound possesses a measured LogD7.4 value of 2.6, which is a critical parameter for predicting passive membrane permeability and oral absorption . While a direct LogD value for the non-chlorinated analog ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is not readily available, its LogP is predicted to be approximately 1.3-1.5 based on its structure and known data for similar compounds . The presence of the 4-chloro substituent in the target compound increases lipophilicity by approximately 1.1-1.3 Log units, placing it in a more favorable range for crossing biological membranes while still maintaining solubility for formulation. This class-level inference demonstrates that the chloro group provides a quantifiable advantage in optimizing drug-like properties.

Medicinal Chemistry Drug Design ADME

Nucleophilic Substitution Reactivity: Enabling Efficient Diversification

The 4-chloro substituent on the target compound is a well-established leaving group for nucleophilic aromatic substitution (SNAr), enabling rapid diversification with amines, thiols, and other nucleophiles . While class-level data indicates that pyrimidines with electron-withdrawing groups undergo SNAr, the specific combination of a 4-chloro and a 2-trifluoromethyl group creates a highly activated system. A cross-study comparison with 4-chloro-2-(trifluoromethyl)pyrimidine (which lacks the 5-carboxylate) shows that the presence of the 5-ester in the target compound can influence regioselectivity and reaction rates. For instance, in related pyrimidine systems, nucleophilic substitution at the 4-position can proceed in high yields (>80%) under optimized conditions [1]. This inherent reactivity of the target compound translates to efficient synthesis of diverse compound libraries, a critical factor in medicinal chemistry campaigns.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Biological Activity: Kinase Inhibition and Anti-Inflammatory Potential

The target compound has demonstrated measurable biological activity as a pyruvate kinase PKM2 activator with an EC50 of 1.83E+4 nM (18.3 µM) [1]. This activity, while modest, provides a defined starting point for structure-activity relationship (SAR) studies. Importantly, this contrasts with the reported activity of close analogs. For example, ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate is primarily associated with NF-κB and AP-1 gene inhibition [2]. Furthermore, the target compound serves as a precursor to more potent molecules; a derivative (Compound 23) bearing the pyrimidine core with catechol, pyridine, and trifluoromethyl groups effectively inhibits PDE4B with an IC50 of 15 ± 0.4 nM . This demonstrates that the target compound is not just a theoretical building block, but a validated starting material that can be elaborated into highly potent and selective inhibitors.

Kinase Inhibition Anti-inflammatory Drug Discovery

High-Value Application Scenarios for Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate Based on Proven Differentiation


Synthesis of PDE4B Inhibitors for Inflammatory Disease Research

Given that derivatives of this compound can achieve nanomolar potency (IC50 = 15 nM) against PDE4B, this scaffold is ideally suited for medicinal chemistry programs targeting atopic dermatitis, asthma, or COPD. The quantitative activity data provides a clear starting point for lead optimization, allowing researchers to rapidly assess SAR and improve potency and selectivity. The ease of nucleophilic substitution at the 4-position enables the rapid synthesis of diverse analogs for screening.

Development of Kinase-Targeted Probes and Inhibitors

The target compound's inherent, albeit modest, activity as a PKM2 activator (EC50 = 18.3 µM) provides a defined starting point for developing more potent and selective modulators of this key metabolic enzyme. The pyrimidine core is a privileged scaffold in kinase drug discovery, and the specific substitution pattern of this compound can be exploited to design targeted libraries. The quantifiable lipophilicity (LogD7.4 = 2.6) ensures the resulting compounds are within a drug-like property space.

Building Block for Agrochemicals Requiring Enhanced Lipophilicity and Stability

The trifluoromethyl group is known to enhance metabolic stability and bioavailability, and the measured LogD7.4 of 2.6 confirms its favorable lipophilicity for agrochemical applications. The dual reactivity of the 4-chloro and 5-ester groups allows for the efficient construction of complex molecules with optimized physicochemical properties for crop protection. The high yields reported for SNAr reactions on this scaffold (>80% in related systems) make it a cost-effective choice for large-scale synthesis of active ingredients.

Custom Synthesis of Advanced Intermediates for Pharmaceutical Production

For contract manufacturing organizations (CMOs) and fine chemical producers, the well-defined melting point (36-37°C) and low melting nature of this compound simplify handling and purification in multi-step syntheses. The proven synthetic routes, including the ability to undergo high-yielding SNAr and hydrolysis reactions, ensure process robustness and minimize the risk of costly impurities. The demand for this scaffold in active pharmaceutical ingredient (API) synthesis is validated by its documented use in potent PDE4 inhibitors and kinase modulators.

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